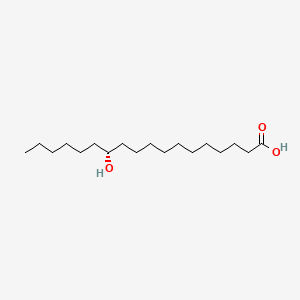

12-Hydroxystearic acid

Description

Properties

IUPAC Name |

12-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQISTXYYBZJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27924-99-8 | |

| Record name | Poly(12-hydroxystearic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27924-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8026725 | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid, Solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Octadecanoic acid, 12-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alcohol, ether, chloroform; insoluble in water | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from alcohol | |

CAS No. |

106-14-9, 5762-36-7, 18417-00-0, 27924-99-8, 36377-33-0 | |

| Record name | 12-Hydroxystearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-12-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005762367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-12-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018417000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyhydroxystearic acid (2300 MW) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027924998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Hydroxystearic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 12-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-hydroxystearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-12-hydroxystearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-HYDROXYSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933ANU3H2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 12-Hydroxystearic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82 °C | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Synthesis of 12-Hydroxystearic Acid from Castor Oil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 12-hydroxystearic acid (12-HSA), a valuable saturated hydroxy fatty acid, from its primary natural source, castor oil. This document details the core chemical transformations, provides in-depth experimental protocols, and presents key quantitative data to support research and development in this area.

Introduction

This compound (12-HSA) is a C18 fatty acid distinguished by a hydroxyl group at the 12th carbon position.[1] This unique structural feature imparts both hydrophilic and hydrophobic properties, making it a versatile molecule with wide-ranging industrial applications, including in the manufacturing of lubricating greases, cosmetics, plastics, and as a raw material for more complex chemical syntheses.[2][3] The primary and most economically viable route to 12-HSA is through the chemical modification of castor oil.[4]

Castor oil is a vegetable oil extracted from the seeds of the Ricinus communis plant. It is primarily composed of triglycerides of ricinoleic acid, an 18-carbon unsaturated fatty acid with a hydroxyl group at the 12th carbon.[5] The synthesis of 12-HSA from castor oil predominantly involves a two-step process: the hydrogenation of the carbon-carbon double bond in the ricinoleic acid backbone, followed by the hydrolysis of the resulting triglycerides.

This guide will explore the two primary synthetic pathways for the production of 12-HSA from castor oil:

-

Route 1: Hydrogenation of castor oil to produce hydrogenated castor oil (HCO), followed by hydrolysis of HCO.

-

Route 2: Hydrolysis of castor oil to yield ricinoleic acid, which is then subsequently hydrogenated.

Chemical Composition of Castor Oil

Castor oil is unique among vegetable oils due to its high concentration of ricinoleic acid, which typically constitutes 85-95% of the fatty acid content. The presence of the hydroxyl group in ricinoleic acid is the key to the synthesis of 12-HSA. A typical fatty acid composition of castor oil is summarized in the table below.

| Fatty Acid | Chemical Formula | Percentage (%) |

| Ricinoleic Acid | C18H34O3 | 85 - 95 |

| Oleic Acid | C18H34O2 | 2 - 6 |

| Linoleic Acid | C18H32O2 | 1 - 5 |

| Palmitic Acid | C16H32O2 | 1 - 2 |

| Stearic Acid | C18H36O2 | ~1 |

| Dihydroxystearic Acid | C18H36O4 | Traces |

Synthetic Pathways

The conversion of castor oil to 12-HSA involves two key chemical transformations: hydrogenation and hydrolysis. The order in which these steps are performed defines the two primary synthetic routes.

Route 1: Hydrogenation Followed by Hydrolysis

This is the most common industrial method for 12-HSA production. In the first step, castor oil is hydrogenated to form hydrogenated castor oil (HCO), also known as castor wax. This process saturates the double bond of the ricinoleic acid moieties within the triglyceride structure.[6] The subsequent step involves the hydrolysis of the ester linkages in HCO to liberate 12-HSA and glycerol.[2]

Caption: Synthetic pathway for 12-HSA via hydrogenation of castor oil followed by hydrolysis.

Route 2: Hydrolysis Followed by Hydrogenation

An alternative pathway involves the initial hydrolysis of castor oil to produce ricinoleic acid and glycerol. The ricinoleic acid is then separated and subsequently hydrogenated to yield 12-HSA. This route can offer advantages in terms of milder hydrogenation conditions and potentially higher purity of the final product.[7]

Caption: Synthetic pathway for 12-HSA via hydrolysis of castor oil followed by hydrogenation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of 12-HSA from castor oil.

Hydrogenation of Castor Oil to Hydrogenated Castor Oil (HCO)

The hydrogenation of castor oil is a critical step that involves the saturation of the carbon-carbon double bond in the ricinoleic acid component. This is typically achieved using a heterogeneous catalyst under a hydrogen atmosphere.

Catalysts:

-

Raney Nickel: A widely used catalyst in the hydrogenation of vegetable oils, known for its high activity.[8][9]

-

Palladium on Carbon (Pd/C): Another effective catalyst that can be used for hydrogenation, often under milder conditions.[10][11]

Reaction Conditions:

| Parameter | Raney Nickel | Palladium on Carbon (Pd/C) |

| Catalyst Loading | 0.05 - 0.2% (w/w of oil) | 1 - 10% (w/w of oil)[12][13] |

| Temperature | 125 - 140 °C[6] | 170 - 180 °C[10][12] |

| Pressure | 2 - 10 bar (Hydrogen) | 1 - 20 bar (Hydrogen) or via hydrogen donor[10][12] |

| Reaction Time | 1 - 3 hours | 1 - 5 hours |

| Solvent | Typically neat (no solvent) | Can be neat or with a hydrogen donor solvent (e.g., limonene, glycerol)[10][12] |

Experimental Protocol (using Raney Nickel):

-

Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple is used.

-

Charging the Reactor: Charge the autoclave with refined castor oil.

-

Catalyst Addition: Carefully add the Raney Nickel catalyst to the castor oil under an inert atmosphere (e.g., nitrogen) to prevent premature deactivation.

-

Purging: Seal the reactor and purge several times with nitrogen to remove any air, followed by purging with hydrogen gas.

-

Reaction: Pressurize the reactor with hydrogen to the desired pressure. Begin stirring and heat the mixture to the target temperature.

-

Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-

Cooling and Filtration: After the reaction is complete, cool the reactor to 80-90 °C. Carefully vent the excess hydrogen and purge with nitrogen. The hot, liquid HCO is then filtered to remove the catalyst.

-

Product: The resulting product is hydrogenated castor oil (castor wax), a hard, brittle, waxy solid at room temperature.[6]

Caption: Experimental workflow for the hydrogenation of castor oil.

Hydrolysis of Hydrogenated Castor Oil (HCO) to this compound

The hydrolysis of HCO is typically carried out via saponification with a strong base, followed by acidification.

Reagents:

-

Saponification: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Acidification: Sulfuric Acid (H2SO4) or Hydrochloric Acid (HCl)

Reaction Conditions:

| Parameter | Saponification | Acidification |

| Reagent Concentration | 20-48% aqueous NaOH solution[2][14] | 20-98% aqueous H2SO4 solution[14][15] |

| Temperature | 95 - 110 °C | 90 - 100 °C |

| Reaction Time | 1 - 2 hours | 30 - 60 minutes |

| Stoichiometry | Slight excess of NaOH to ensure complete saponification | Sufficient acid to neutralize the soap and bring the pH to ~2-3 |

Experimental Protocol:

-

Saponification:

-

Melt the hydrogenated castor oil (HCO) in a reaction vessel equipped with a stirrer and heating mantle.

-

Slowly add the aqueous sodium hydroxide solution to the molten HCO with vigorous stirring.

-

Heat the mixture to the desired temperature and maintain for the specified reaction time to ensure complete saponification, forming sodium 12-hydroxystearate (soap) and glycerol.

-

-

Acidification:

-

Cool the reaction mixture slightly.

-

Slowly and carefully add the sulfuric acid solution with continuous stirring to the soap mixture. This will protonate the carboxylate, precipitating the 12-HSA.

-

-

Separation and Washing:

-

The 12-HSA will separate as an oily layer. The aqueous layer containing glycerol, sodium sulfate, and excess acid is drained off.

-

Wash the 12-HSA layer with hot water several times to remove any remaining impurities until the wash water is neutral.

-

-

Drying and Purification:

-

The washed 12-HSA is then dried under vacuum to remove residual water.

-

Further purification can be achieved by recrystallization from a suitable solvent if required. The final product is an off-white, waxy solid.[2]

-

Caption: Experimental workflow for the hydrolysis of hydrogenated castor oil.

Product Characterization and Purity

The quality and purity of the synthesized 12-HSA are crucial for its intended applications. The final product is typically characterized by several analytical techniques.

Typical Specifications of Commercial 12-HSA:

| Parameter | Typical Value |

| Appearance | Off-white to cream-colored flakes or powder |

| Melting Point | 72 - 80 °C |

| Acid Value | 175 - 185 mg KOH/g |

| Saponification Value | 180 - 190 mg KOH/g |

| Iodine Value | < 5 g I2/100g |

| Hydroxyl Value | 155 - 165 mg KOH/g |

| Purity (by GC) | > 85% |

Analytical Techniques:

-

Gas Chromatography (GC): Used to determine the fatty acid composition and purity of the final 12-HSA product.

-

High-Performance Liquid Chromatography (HPLC): Can be employed for the quantitative analysis of 12-HSA and related fatty acids.[16][17]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O) groups, and the absence of C=C double bonds after hydrogenation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the final product.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the 12-HSA.

Conclusion

The synthesis of this compound from castor oil is a well-established and efficient process. The choice between the two primary synthetic routes—hydrogenation followed by hydrolysis or vice versa—will depend on the desired scale of production, available equipment, and final product purity requirements. This guide provides the fundamental knowledge and detailed experimental frameworks necessary for researchers and scientists to successfully synthesize and characterize 12-HSA in a laboratory setting. Careful control of reaction parameters and thorough product purification are paramount to achieving high-quality 12-HSA suitable for a wide array of applications in research and industry.

References

- 1. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. castoroil.in [castoroil.in]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart this compound: Cascade of Morphological Transitions at Room Temperature [mdpi.com]

- 5. Chemical modifications of castor oil: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. castoroil.in [castoroil.in]

- 7. EP1330534A1 - Method for obtaining this compound - Google Patents [patents.google.com]

- 8. Raney nickel - Wikipedia [en.wikipedia.org]

- 9. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CN101412658B - Method for saponification and acidolysis of hydrogenated castor oil by using high concentration acid and alkali - Google Patents [patents.google.com]

- 15. CN1288942A - Preparation method of grease chemical product this compound - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility of 12-Hydroxystearic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 12-Hydroxystearic acid (12-HSA) in various organic solvents. Understanding the solubility characteristics of 12-HSA is critical for its application in diverse fields, including pharmaceuticals, cosmetics, lubricants, and polymer chemistry, particularly in the formulation of organogels and other structured materials. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and introduces the concept of Hansen Solubility Parameters for predicting solubility behavior.

Quantitative Solubility of this compound

Table 1: Quantitative and Qualitative Solubility of this compound in various Organic Solvents

| Solvent Classification | Solvent | Temperature (°C) | Solubility | Notes |

| Alcohols | Methanol | Not Specified | Soluble[1][2][3] | - |

| Ethanol | Not Specified | ~1.0 g/100 mL[4] | Soluble[1][4] | |

| Isopropyl Alcohol | 25 | Soluble | A technical datasheet indicates solubility without specifying a value. | |

| Ketones | Acetone | 25 | Soluble | A technical datasheet indicates solubility without specifying a value. |

| Esters | Ethyl Acetate | Not Specified | Slightly Soluble (with heating)[2] | - |

| Ethers | Diethyl Ether | Not Specified | Soluble[1][2] | - |

| Aromatic Hydrocarbons | Benzene | 25 | Soluble | A technical datasheet indicates solubility without specifying a value. |

| Toluene | Not Specified | Soluble | Often used in organogel formation studies. | |

| Halogenated Hydrocarbons | Chloroform | Not Specified | Soluble[1][2] | Slightly soluble, improved with heating.[2] |

| Amides | Dimethylformamide (DMF) | Not Specified | ~1.0 g/100 mL[4] | - |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Not Specified | ~1.0 g/100 mL[4] | - |

| Alkanes | Hexane | Not Specified | Sparingly Soluble[3] | - |

| Petroleum Ether | Not Specified | Sparingly Soluble[3] | - | |

| Water | Water | Not Specified | Insoluble[2][3] | - |

Note: The solubility of 12-HSA is often closely linked to its ability to form organogels. In many studies, the focus is on the critical gelation concentration (CGC) rather than the absolute solubility limit. The CGC is the minimum concentration of 12-HSA required to form a gel, which is inherently related to its solubility at a given temperature.

Hansen Solubility Parameters (HSP) for Predicting Solubility

A powerful tool for predicting the solubility of a solute in a solvent is the Hansen Solubility Parameter (HSP). The principle is that "like dissolves like," and substances with similar HSP values are more likely to be miscible. The total Hansen parameter (δt) is composed of three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The HSP values for this compound have been estimated as:

-

δD: 16.6 MPa⁰.⁵

-

δP: 2.86 MPa⁰.⁵

-

δH: 6.77 MPa⁰.⁵

The "distance" (Ra) between the HSP of 12-HSA and a solvent can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility. This approach is particularly useful for screening potential solvents for 12-HSA and for understanding its gelation behavior in different solvent systems.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. The most common and reliable method is the shake-flask method , followed by a quantitative analysis of the saturated solution.

Shake-Flask Method for Achieving Equilibrium

This method ensures that a saturated solution is prepared, which is a prerequisite for accurate solubility measurement.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Place the container in a constant-temperature bath or incubator and agitate it using a shaker or magnetic stirrer. The equilibration time can vary depending on the solvent and temperature, but a period of 24 to 72 hours is generally recommended to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, centrifugation followed by careful filtration is recommended. Use a chemically inert filter (e.g., a PTFE syringe filter with a pore size of 0.45 µm or smaller) to prevent any undissolved particles from contaminating the sample.

Quantitative Analysis of the Saturated Solution

Once a clear, saturated solution is obtained, the concentration of dissolved 12-HSA can be determined using several methods.

This is a straightforward and widely used method that relies on the evaporation of the solvent to determine the mass of the dissolved solute.

Protocol:

-

Sample Collection: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., an evaporating dish or a glass vial).

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of 12-HSA to avoid degradation.

-

Drying to a Constant Weight: Once the solvent is fully evaporated, place the container with the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This is confirmed by repeated weighing until the mass no longer changes.

-

Calculation: The solubility can be calculated as follows:

Solubility ( g/100 mL) = [(Mass of container with dried solute - Mass of empty container) / Volume of filtrate taken] x 100

This method is suitable if 12-HSA exhibits a chromophore or can be derivatized to produce a UV-absorbing compound. Since 12-HSA itself does not have a strong UV chromophore, this method is less direct than the gravimetric method. A derivatization step would be necessary, for example, by esterifying the carboxylic acid group with a UV-active alcohol.

Protocol (General Outline):

-

Standard Curve Preparation: Prepare a series of standard solutions of the 12-HSA derivative in the solvent of interest at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Take a known volume of the saturated 12-HSA filtrate and dilute it with the same solvent to a concentration that falls within the linear range of the standard curve.

-

Derivatization: Apply the same derivatization procedure used for the standards to the diluted sample.

-

Absorbance Measurement: Measure the absorbance of the derivatized sample at λmax.

-

Concentration Determination: Use the standard curve to determine the concentration of the 12-HSA derivative in the diluted sample.

-

Solubility Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by gravimetric analysis.

References

Spectroscopic Fingerprints of 12-Hydroxystearic Acid: A Technical Guide to NMR and IR Analysis

For researchers, scientists, and professionals in drug development, understanding the molecular structure and purity of compounds like 12-Hydroxystearic acid (12-HSA) is paramount. This technical guide provides an in-depth analysis of 12-HSA using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering detailed experimental protocols, data interpretation, and visual aids to facilitate a comprehensive understanding of its spectroscopic characteristics.

This compound (12-HSA) is a saturated fatty acid with a hydroxyl group at the 12th carbon position. This unique structural feature imparts distinct physical and chemical properties, making it a valuable component in various applications, including cosmetics, lubricants, and drug delivery systems. Spectroscopic analysis provides a non-destructive and highly informative method to confirm its identity, assess its purity, and study its molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 12-HSA

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural characterization of 12-HSA.

¹H NMR Spectral Data

The ¹H NMR spectrum of 12-HSA, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | ~11.0 - 12.0 | Singlet (broad) | 1H |

| -CH(OH)- | ~3.6 | Multiplet | 1H |

| -CH₂-COOH | ~2.3 | Triplet | 2H |

| -CH₂- adjacent to -CH(OH)- | ~1.5 - 1.6 | Multiplet | 4H |

| -(CH₂)n- (aliphatic chain) | ~1.2 - 1.4 | Multiplet | ~22H |

| -CH₃ | ~0.9 | Triplet | 3H |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of 12-HSA. Each unique carbon atom in the molecule gives rise to a distinct signal.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -COOH | ~180 |

| -CH(OH)- | ~72 |

| -CH₂-COOH | ~34 |

| -CH₂- adjacent to -COOH | ~25 |

| Carbons adjacent to -CH(OH)- | ~37, ~25 |

| -(CH₂)n- (aliphatic chain) | ~29 - 32 |

| -CH₂- (penultimate) | ~23 |

| -CH₃ | ~14 |

Note: These are approximate chemical shifts and can be influenced by experimental conditions.

Infrared (IR) Spectroscopy of 12-HSA

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The solid-state FT-IR spectrum of 12-HSA is characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3400 - 3200 | O-H stretch (hydrogen-bonded) | Hydroxyl (-OH) | Strong, Broad |

| ~2920, ~2850 | C-H stretch (asymmetric and symmetric) | Aliphatic (-CH₂, -CH₃) | Strong |

| ~1710 - 1700 | C=O stretch | Carboxylic acid (-COOH) | Strong |

| ~1470 | C-H bend (scissoring) | Methylene (-CH₂) | Medium |

| ~1290 | C-O stretch / O-H bend (in-plane) | Carboxylic acid (-COOH) | Medium |

| ~940 | O-H bend (out-of-plane) | Carboxylic acid dimer | Broad, Medium |

| ~720 | C-H rock | Methylene (-(CH₂)n-) | Medium |

Experimental Protocols

NMR Spectroscopy

A general protocol for obtaining NMR spectra of 12-HSA is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of 12-HSA in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-13 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (FT-IR) Spectroscopy

For solid samples like 12-HSA, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid 12-HSA powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Collect a background spectrum of the empty ATR setup.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

The resulting spectrum is usually displayed in terms of transmittance or absorbance.

-

Visualization of Spectroscopic Analysis Workflow and Molecular Structure

To further clarify the process and the relationship between the molecular structure and the spectroscopic data, the following diagrams are provided.

Caption: Experimental workflow for the spectroscopic analysis of 12-HSA.

Caption: Key functional groups of 12-HSA and their NMR and IR signals.

This guide provides a foundational understanding of the spectroscopic analysis of this compound. For more detailed analysis, such as the determination of enantiomeric purity or the study of intermolecular interactions, more advanced 2D NMR techniques and concentration-dependent IR studies may be employed.

An In-depth Technical Guide to 12-Hydroxystearic Acid: Natural Sources, Derivatives, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxystearic acid (12-HSA), a saturated C18 fatty acid, is a versatile oleochemical primarily derived from the hydrogenation of ricinoleic acid, the main component of castor oil. This technical guide provides a comprehensive overview of the natural sources of 12-HSA, its extraction and purification, and the synthesis of its key derivatives, including esters, amides, and polymers. Detailed experimental protocols for these processes are provided. Furthermore, this guide delves into the emerging understanding of the biological activity of 12-HSA, with a particular focus on its role in cellular signaling pathways. Quantitative data on yields and physicochemical properties are summarized in structured tables for easy reference, and key processes and pathways are visualized through diagrams to facilitate comprehension.

Natural Sources and Extraction of this compound

The primary and most commercially significant natural source of this compound is castor oil, extracted from the seeds of the Ricinus communis plant.[1][2] Castor oil is unique among vegetable oils due to its high concentration of ricinoleic acid, typically ranging from 85% to 95%. Ricinoleic acid is an unsaturated C18 fatty acid with a hydroxyl group at the 12th carbon, which serves as the direct precursor to 12-HSA.

Besides Ricinus communis, 12-HSA has been reported as a metabolite in some microorganisms, such as Bacillus cereus and has been found in the plant Elaeagnus angustifolia.[3] However, the yields from these sources are not currently commercially viable for large-scale production. A mixed microbial culture derived from wheatgrass has also been shown to produce 12-HSA, primarily the (R)-isomer.

The industrial production of 12-HSA involves the hydrogenation of castor oil. This process saturates the double bond of ricinoleic acid, converting it to this compound. The resulting product, known as hydrogenated castor oil (HCO), is a hard, waxy solid containing a high percentage of glyceryl tri-12-hydroxystearate.[2] The free fatty acid, 12-HSA, is then obtained through saponification and subsequent acidification of the hydrogenated castor oil.

Quantitative Yield of 12-HSA

The yield of 12-HSA from castor oil is influenced by various factors in the hydrogenation and subsequent hydrolysis processes. The following table summarizes typical yields and compositions.

| Parameter | Value | Reference |

| Ricinoleic Acid Content in Castor Oil | 85-95% | [2] |

| 12-HSA Glycerides in Hydrogenated Castor Oil (HCO) | up to 80% | [2] |

| Typical Purity of Commercial 12-HSA | ~85% | [4] |

Table 1: Quantitative Overview of 12-HSA Production from Castor Oil

Experimental Protocol: Extraction and Purification of 12-HSA from Hydrogenated Castor Oil

This protocol outlines the laboratory-scale extraction and purification of 12-HSA from commercially available hydrogenated castor oil (HCO).

Materials:

-

Hydrogenated Castor Oil (HCO)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethanol

-

Hexane

-

Distilled Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary Evaporator

-

Separatory Funnel

-

Standard laboratory glassware

Procedure:

-

Saponification:

-

In a round-bottom flask, add 100 g of HCO and a 20-25% solution of NaOH in a 1:2 (w/v) ratio.

-

Add ethanol to aid in homogenization.

-

Reflux the mixture for 2-4 hours with constant stirring until the saponification is complete (a clear soap solution is formed).

-

-

Acidification:

-

Cool the reaction mixture to room temperature.

-

Slowly add concentrated HCl with continuous stirring until the pH of the solution is acidic (pH 2-3), which will precipitate the 12-HSA.

-

-

Extraction:

-

Transfer the mixture to a separatory funnel.

-

Extract the precipitated fatty acids with hexane (3 x 100 mL).

-

Combine the organic layers.

-

-

Washing and Drying:

-

Wash the combined organic layer with distilled water until the washings are neutral to litmus paper.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent (hexane) using a rotary evaporator to obtain crude 12-HSA.

-

For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or acetone.

-

Workflow Diagram for 12-HSA Extraction and Purification:

Caption: Workflow for the extraction and purification of 12-HSA.

Derivatives of this compound

The presence of both a carboxylic acid and a hydroxyl group allows for the synthesis of a wide range of 12-HSA derivatives with diverse applications.

Esters

Esters of 12-HSA are synthesized by reacting the carboxylic acid group with various alcohols. These derivatives are used as emollients, lubricants, and plasticizers. Methyl 12-hydroxystearate is a common derivative used in the continuous grease process.

Amides

Amides are formed by the reaction of the carboxylic acid group of 12-HSA with amines. These derivatives have applications as gelling agents, thickeners, and lubricants.

Polymers

The bifunctional nature of 12-HSA allows it to undergo self-condensation polymerization to form poly(this compound) (PHSA). Copolymers with other hydroxy acids can also be synthesized. These polyesters are biodegradable and have potential applications as thermoplastic elastomers.

Physicochemical Properties of 12-HSA and its Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Reference |

| This compound | C₁₈H₃₆O₃ | 300.48 | 71-79 | Soluble in hot ethanol, ether, acetone; Insoluble in water | [5] |

| Methyl 12-Hydroxystearate | C₁₉H₃₈O₃ | 314.50 | 53.5 | Soluble in organic solvents | [6] |

| Lithium 12-Hydroxystearate | C₁₈H₃₅LiO₃ | 306.39 | ~220 | Forms gels in oils | [7] |

Table 2: Physicochemical Properties of 12-HSA and Selected Derivatives

Experimental Protocols for Synthesis of 12-HSA Derivatives

Materials:

-

This compound

-

Methanol

-

Sulfuric Acid (catalyst)

-

Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 12-HSA in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain methyl 12-hydroxystearate.

Materials:

-

This compound

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add 12-HSA and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and continuously remove the water formed during the condensation reaction.

-

Continue the reaction for several hours until no more water is collected.

-

Cool the reaction mixture and precipitate the polymer by adding a non-solvent like cold methanol.

-

Filter and dry the polymer under vacuum.

Biological Activity and Signaling Pathways

Recent research has begun to uncover the biological activities of 12-HSA, suggesting its potential role in cellular signaling and as a therapeutic agent.

Induction of Antimicrobial Peptides in Keratinocytes

12-HSA has been identified as a potent stimulator of antimicrobial peptide (AMP) secretion from epidermal keratinocytes.[8] This activity is crucial for the skin's innate immune defense. The proposed signaling pathway involves the downregulation of caspase-8 by 12-HSA, which in turn activates the inflammasome, leading to AMP release.[8] The downregulation of caspase-8 is mediated by the acute activation of DNA methyltransferase 3A (DNMT3A), which results in the transcriptional silencing of the caspase-8 gene.[8]

Signaling Pathway of 12-HSA in Keratinocytes:

Caption: Proposed signaling pathway of 12-HSA in keratinocytes.

Antiproliferative Activity

Studies on various hydroxystearic acid isomers have shown that their biological activity is dependent on the position of the hydroxyl group. While 12-HSA's specific role is still under investigation, other isomers like 5-HSA, 7-HSA, and 9-HSA have demonstrated growth inhibitory activity against several human tumor cell lines.[9] It has been suggested that some hydroxystearic acids may interfere with signaling pathways such as the WNT signaling pathway, which is implicated in cell proliferation and cancer.

Analytical Methods

Accurate quantification of 12-HSA is essential for quality control and research purposes. High-performance liquid chromatography coupled with an evaporative light scattering detector (HPLC-ELSD) is a robust method for this purpose.

Experimental Protocol: Quantification of 12-HSA by HPLC-ELSD

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Evaporative Light Scattering Detector (ELSD)

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Acetic acid

Procedure:

-

Sample Preparation:

-

For samples containing 12-HSA esters, perform alkaline hydrolysis to liberate the free fatty acid.

-

Dissolve a known amount of the sample in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of methanol/acetonitrile/water with a small percentage of formic or acetic acid. A typical gradient might start with a higher water content and gradually increase the organic solvent concentration.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 10-20 µL.

-

-

ELSD Conditions:

-

Nebulizer Temperature: 30-40 °C.

-

Evaporator Temperature: 40-50 °C.

-

Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of 12-HSA of known concentrations.

-

Integrate the peak area of 12-HSA in the sample chromatogram and determine the concentration using the calibration curve.

-

Conclusion

This compound, readily available from castor oil, is a valuable renewable resource with a broad spectrum of applications. Its unique chemical structure allows for the synthesis of a diverse range of derivatives with tailored properties. The emerging understanding of its biological activities, particularly its role in modulating innate immunity and potentially cell proliferation, opens up new avenues for its application in the pharmaceutical and dermatological fields. The detailed protocols and data presented in this guide are intended to support further research and development in harnessing the full potential of this versatile oleochemical.

References

- 1. acme-hardesty.com [acme-hardesty.com]

- 2. castoroil.in [castoroil.in]

- 3. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. DE10054480A1 - Process for the production of this compound - Google Patents [patents.google.com]

- 6. lookchem.com [lookchem.com]

- 7. atamankimya.com [atamankimya.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 12-Hydroxystearic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxystearic acid (12-HSA), a saturated C18 fatty acid, is a versatile industrial chemical utilized in a wide array of applications, including cosmetics, lubricants, plastics, and coatings. Its unique physical and chemical properties, imparted by the hydroxyl group on the twelfth carbon, have made it a valuable ingredient. This technical guide provides a comprehensive overview of the toxicological profile of 12-HSA, synthesizing available data on its potential hazards. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety of 12-HSA in various contexts.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to assessing its toxicological risk.

Absorption and Distribution

Studies in male rats fed a diet containing hydrogenated castor oil, of which 12-HSA is a major component, have shown that 12-HSA is absorbed and subsequently deposited in abdominal fat and other body lipids.[1][2]

Metabolism

Following absorption, 12-HSA is metabolized through beta-oxidation, a common pathway for fatty acid degradation. This process results in the formation of shorter-chain hydroxylated fatty acids, such as hydroxypalmitic acid, hydroxymyristic acid, and hydroxylauric acid, which have also been detected in the body lipids of rats fed hydrogenated castor oil.[1][2]

Excretion

This compound has been detected in the feces of human subjects, suggesting that a portion of ingested 12-HSA may not be absorbed or is excreted via the biliary route.[1][2]

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.

Table 1: Acute Toxicity of this compound

| Route of Administration | Species | Test | Results | Citation |

| Oral | Rat | LD50 | > 5,000 mg/kg | [3] |

Based on available data, 12-HSA exhibits a low order of acute toxicity via the oral route.

Repeated Dose Toxicity

Repeated dose toxicity studies provide information on the potential health hazards from prolonged exposure to a substance.

90-Day Subchronic Oral Toxicity Study

In a 90-day subchronic oral toxicity study in rats, reduced growth rates were observed in animals fed diets containing 8.7% and 17.3% 12-HSA.[1][2] However, this effect was not observed in rats fed a diet with 4.3% 12-HSA.[1][2] A subsequent 90-day study confirmed that the reduced growth rate was attributable to the lower caloric density of the high-concentration diets and not to systemic toxicity.[1][2] In both studies, hematological and microscopic evaluations of tissues were unremarkable, indicating no significant systemic toxicity at the tested concentrations.[1][2]

Skin and Eye Irritation and Sensitization

Skin and Eye Irritation

This compound is not considered to be a skin or eye irritant.[4]

Skin Sensitization

The skin sensitization potential of 12-HSA has been evaluated in a local lymph node assay (LLNA). The EC3 value, which is the concentration expected to induce a threefold increase in lymphocyte proliferation, was calculated to be 16%. This result indicates that 12-HSA has sensitizing properties.[4]

Genotoxicity

Genotoxicity assays are conducted to determine if a substance can cause damage to genetic material (DNA).

Table 2: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Result | Citation |

| Ames Test | S. typhimurium strains TA1535, TA100, TA1537, TA1538, TA98 | With and Without | Negative | [1][2] |

| Ames Test | E. coli strain Hs30 | Not specified | Mutagenic | [1][2] |

| Mouse Lymphoma Assay | L5178Y TK+/- mouse lymphoma cells | With and Without | Negative | [1][2] |

| Chromosome Aberration Test | Chinese hamster ovary (CHO) cells | With and Without | Negative | [1][2] |

While 12-HSA was not mutagenic in the standard battery of Salmonella typhimurium strains used in the Ames test, it was reported to be mutagenic in E. coli strain Hs30. However, it did not induce mutations in the mouse lymphoma assay or cause chromosomal aberrations in Chinese hamster ovary cells.

Carcinogenicity

Carcinogenicity studies are performed to assess the potential of a substance to cause cancer.

18-Month Subcutaneous Carcinogenicity Study

In an 18-month carcinogenicity study in Swiss-Webster mice, subcutaneous sarcomas were observed at the site of injection in the low-dose group.[4] However, these findings were considered to be a result of the physical phenomenon of solid-state carcinogenesis at the injection site rather than a systemic carcinogenic effect of 12-HSA itself.[4]

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of 12-HSA is limited. However, dermal reproductive and developmental toxicity studies have been reported as negative.[4]

Potential Signaling Pathway Involvement

While direct evidence for the specific signaling pathways affected by 12-HSA is limited, studies on structurally similar fatty acids provide some insights. 12-hydroxyheptadecatrienoic acid (12-HHT), which shares a similar hydroxylated fatty acid structure, has been shown to activate the Extracellular signal-Regulated Kinase (ERK) signaling pathway in prostate cancer cells.[5] This pathway is a critical regulator of cell proliferation, differentiation, and survival. It is plausible that 12-HSA could also modulate this or similar pathways.

Proposed ERK Signaling Pathway Activation by 12-HSA.

Experimental Protocols

Detailed experimental protocols for the specific studies on 12-HSA are not fully available in the public domain. The following sections describe the general methodologies for the key toxicological assays mentioned in this guide.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

General Workflow of the Ames Test.

Mouse Lymphoma Assay (MLA)

The MLA is a mammalian cell gene mutation assay that detects mutations at the thymidine kinase (TK) locus.

General Workflow of the Mouse Lymphoma Assay.

In Vitro Chromosome Aberration Test

This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

General Workflow of the Chromosome Aberration Test.

Conclusion

Based on the available toxicological data, this compound exhibits a low order of acute oral toxicity and is not considered a skin or eye irritant. It does, however, show potential for skin sensitization. The genotoxicity data are mixed, with a positive result in one bacterial strain but negative results in other bacterial and mammalian cell assays. The subcutaneous sarcomas observed in a carcinogenicity study are likely a result of physical effects at the injection site rather than a systemic carcinogenic effect. Information on reproductive and developmental toxicity is limited but suggests a lack of adverse effects via the dermal route. Further research into the specific signaling pathways affected by 12-HSA would provide a more complete understanding of its biological activity. This guide provides a foundational understanding of the toxicological profile of 12-HSA to aid in its safe handling and use.

References

- 1. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition of fatty acid synthase induces pro-survival Akt and ERK signaling in K-Ras-driven cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia via ERK Signaling Inhibits Hepatic PPARα to Promote Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. Inhibition of MEK/ERK1/2 Signaling Affects the Fatty Acid Composition of HepG2 Human Hepatic Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Profile of 12-Hydroxystearic Acid: A Technical Guide to its Biodegradability and Ecotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxystearic acid (12-HSA), a saturated fatty acid derived from the hydrogenation of castor oil, is a versatile excipient and intermediate in the pharmaceutical and cosmetic industries. Its unique properties as a gelling agent, thickener, and lubricant have led to its widespread use. As with any chemical substance, a thorough understanding of its environmental fate and potential impact is crucial for responsible product development and regulatory compliance. This technical guide provides an in-depth analysis of the environmental impact and biodegradability of 12-HSA, presenting key data, experimental methodologies, and metabolic pathways to inform researchers, scientists, and drug development professionals.

Environmental Fate and Transport

The environmental behavior of 12-HSA is governed by its physicochemical properties. With a low vapor pressure, it is expected to exist predominantly in the particulate phase in the atmosphere and be removed by wet or dry deposition. In aquatic and terrestrial environments, its fate is primarily determined by its water solubility and potential for adsorption to soil and sediment.

Biodegradability

Quantitative Biodegradation Data

| Test Guideline | Inoculum | Test Duration | Result | Conclusion |

| OECD 301C (MITI) | Activated Sludge | 28 days | 93% degradation (based on Biological Oxygen Demand)[4][5][6] | Readily Biodegradable |

Experimental Protocol: OECD 301C - Ready Biodegradability: Modified MITI Test

This test method evaluates the ready biodegradability of a chemical substance by an aerobic microbial inoculum. The principle of the OECD 301C test is to measure the oxygen consumption (Biochemical Oxygen Demand, BOD) of a microbial community in a closed respirometer when exposed to the test substance as the sole source of organic carbon.[7][8][9][10][11][12][13][14]

Methodology:

-

Test Substance Preparation: A known concentration of 12-HSA (e.g., 100 mg/L) is dispersed in a mineral salt medium.[5] Due to the low water solubility of 12-HSA, a method to ensure its availability to the microorganisms, such as the use of a carrier solvent or fine grinding, is employed.

-

Inoculum: The test is inoculated with activated sludge from a wastewater treatment plant treating predominantly domestic sewage. The sludge is washed and pre-conditioned to reduce endogenous respiration.

-

Test Setup: The test mixture, containing the mineral medium, 12-HSA, and the microbial inoculum, is placed in a sealed respirometer vessel. A control vessel containing only the inoculum and mineral medium is run in parallel to measure endogenous oxygen consumption. A reference substance with known biodegradability (e.g., sodium benzoate) is also tested to ensure the viability of the inoculum.

-

Incubation: The vessels are incubated at a constant temperature (typically 20-25°C) in the dark for 28 days. The oxygen consumption is measured continuously or at frequent intervals.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance (corrected for the blank control) with its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a degradation level of ≥60% of the ThOD within a 10-day window during the 28-day test period.

Biodegradation Pathway of 12-HSA

As a long-chain fatty acid, the primary microbial degradation pathway for 12-HSA is anticipated to be beta-oxidation . This metabolic process involves the sequential cleavage of two-carbon units from the carboxyl end of the fatty acid chain, leading to the formation of acetyl-CoA, which can then enter the citric acid cycle for energy production. The presence of a hydroxyl group at the C-12 position does not inhibit this process but may require specific enzymatic activities for its removal or modification.

The proposed beta-oxidation pathway for this compound is as follows:

-

Activation: 12-HSA is first activated to its coenzyme A (CoA) derivative, 12-hydroxy-stearoyl-CoA, by an acyl-CoA synthetase.

-

Dehydrogenation: The 12-hydroxy-stearoyl-CoA is oxidized by an acyl-CoA dehydrogenase, introducing a double bond between the alpha and beta carbons.

-

Hydration: A molecule of water is added across the double bond by an enoyl-CoA hydratase.

-

Oxidation: The hydroxyl group on the beta-carbon is oxidized to a ketone by a hydroxyacyl-CoA dehydrogenase.

-

Thiolytic Cleavage: The resulting ketoacyl-CoA is cleaved by a thiolase, releasing a molecule of acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.

-

Repetition: This cycle of reactions repeats until the entire fatty acid chain is converted into acetyl-CoA molecules. The hydroxyl group at the C-12 position is eventually processed as the chain shortens.

Ecotoxicity

While 12-HSA is readily biodegradable, it is important to assess its potential for acute and chronic toxicity to aquatic organisms. Recent evaluations by the European Chemicals Agency (ECHA) have led to the classification of 12-HSA as hazardous to the aquatic environment (Chronic Category 3), indicating that it may cause long-lasting harmful effects to aquatic life.[15][16] This classification underscores the need for a comprehensive understanding of its ecotoxicological profile.

Quantitative Ecotoxicity Data

| Test Guideline | Test Organism | Endpoint | Result | Reference |

| OECD 203 | Danio rerio (Zebra fish) | 96-hour LC50 | >100 mg/L | [1] |

| OECD 202 | Daphnia magna (Water flea) | 48-hour EC50 | >100 mg/L | [5] |

| OECD 201 | Pseudokirchneriella subcapitata (Green algae) | 72-hour EC50 | >100 mg/L | [5] |

LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms.

Experimental Protocols for Ecotoxicity Testing

The following are generalized protocols based on OECD guidelines for the key ecotoxicity tests.

OECD 203: Fish, Acute Toxicity Test [1][4][11]

-

Test Organism: Danio rerio (Zebra fish) are commonly used.

-

Methodology: Fish are exposed to a range of concentrations of 12-HSA in a semi-static or flow-through system for 96 hours. Mortality and sublethal effects are observed at 24, 48, 72, and 96 hours. The LC50 is calculated at the end of the exposure period.

OECD 202: Daphnia sp. Acute Immobilisation Test [5]

-

Test Organism: Daphnia magna (a small freshwater crustacean).

-

Methodology: Young daphnids (<24 hours old) are exposed to various concentrations of 12-HSA for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50, the concentration that immobilizes 50% of the daphnids, is then determined.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test [4]

-

Test Organism: Pseudokirchneriella subcapitata (a freshwater green alga).

-

Methodology: Exponentially growing algal cultures are exposed to different concentrations of 12-HSA for 72 hours. The inhibition of cell growth is measured by cell counts or other biomass indicators. The EC50, the concentration that inhibits growth by 50% relative to the control, is calculated.

Bioaccumulation

Conclusion

This compound is a readily biodegradable substance, with microbial degradation primarily occurring via the beta-oxidation pathway. Standard ecotoxicity tests indicate a low potential for acute toxicity to aquatic organisms. However, the recent classification by ECHA as hazardous to the aquatic environment (Chronic Category 3) suggests that long-term exposure may have adverse effects. This highlights the importance of considering both acute and chronic endpoints in the environmental risk assessment of 12-HSA. For researchers, scientists, and drug development professionals, this information is critical for conducting comprehensive environmental risk assessments, ensuring regulatory compliance, and developing sustainable products. Further research into the chronic toxicity and bioaccumulation potential of 12-HSA would provide a more complete understanding of its environmental profile.

References

- 1. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 2. oecd.org [oecd.org]

- 3. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. eurofins.com.au [eurofins.com.au]

- 5. oecd.org [oecd.org]

- 6. Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Navigating New Legislation: Understanding the Impact of this compound (12-HSA) Reclassification | Castor International [castor-international.nl]

- 8. cir-safety.org [cir-safety.org]

- 9. researchgate.net [researchgate.net]

- 10. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 11. Marine Fish Acute Toxicity Test | Scymaris [scymaris.com]

- 12. oecd.org [oecd.org]

- 13. contractlaboratory.com [contractlaboratory.com]

- 14. Opinion of the Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) on a Proposed "ready biodegradability" approach to update detergents legislation - Public Health [health.ec.europa.eu]

- 15. Registration Dossier - ECHA [echa.europa.eu]

- 16. downloads.regulations.gov [downloads.regulations.gov]

The Linchpin of Performance: Unraveling the Role of the Hydroxyl Group in 12-Hydroxystearic Acid's Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxystearic acid (12-HSA), a saturated fatty acid derived from hydrogenated castor oil, possesses a unique molecular architecture that distinguishes it from its non-hydroxylated counterpart, stearic acid. The presence of a hydroxyl (-OH) group at the 12th carbon position is the cornerstone of its remarkable physical and chemical properties. This technical guide provides a comprehensive exploration of the pivotal role of this hydroxyl group, detailing its influence on 12-HSA's thermal behavior, solubility, gelation capabilities, and chemical reactivity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals leveraging the unique attributes of 12-HSA in various applications, from pharmaceuticals and cosmetics to advanced materials.

Introduction

This compound (12-HSA) is a versatile oleochemical that has garnered significant interest across numerous scientific and industrial domains. Its multifaceted nature stems from a simple yet profound structural modification: a hydroxyl group situated on its long aliphatic chain. This functional group introduces polarity and the capacity for hydrogen bonding, fundamentally altering its intermolecular interactions and, consequently, its macroscopic properties.[1][2] Unlike stearic acid, a simple saturated fatty acid, 12-HSA exhibits enhanced reactivity, superior thickening and gelling capabilities, and unique self-assembly behavior.[3][4] This guide will dissect the specific contributions of the hydroxyl group to these properties, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Influence of the Hydroxyl Group on Physicochemical Properties

The introduction of a hydroxyl group onto the stearic acid backbone creates a molecule with both hydrophobic (the C18 alkyl chain) and hydrophilic (the -OH and -COOH groups) characteristics.[4][5] This amphiphilic nature is central to its behavior.

Thermal Properties and Solubility

The hydroxyl group is directly responsible for the significantly higher melting point of 12-HSA compared to stearic acid. The ability of the -OH group to form strong intermolecular hydrogen bonds, in addition to the van der Waals forces between the alkyl chains, requires more energy to disrupt the crystal lattice.[1]

While the long hydrocarbon chain renders 12-HSA insoluble in water, the hydroxyl group enhances its solubility in polar organic solvents compared to stearic acid.[3][4][5]

Table 1: Comparison of Physical Properties: 12-HSA vs. Stearic Acid

| Property | This compound (12-HSA) | Stearic Acid | Role of the Hydroxyl Group |

| Molecular Formula | C₁₈H₃₆O₃[6] | C₁₈H₃₆O₂ | Adds an oxygen atom, increasing molecular weight and polarity. |

| Molecular Weight | 300.49 g/mol [5] | 284.48 g/mol | Increases molecular mass. |

| Melting Point | 74-82 °C[4][5][7] | 69.3 °C | Introduces strong hydrogen bonding, significantly raising the melting point.[1] |

| Water Solubility | Insoluble[3][4][5] | Insoluble | The polar -OH group is insufficient to overcome the hydrophobicity of the long alkyl chain. |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform[3][5] | Soluble in similar organic solvents | The hydroxyl group can improve solubility in more polar organic solvents. |

Gelation and Rheological Properties

One of the most remarkable properties of 12-HSA is its ability to act as a low-molecular-weight organogelator, forming gels in a wide variety of organic solvents at low concentrations.[8][9] This phenomenon is almost exclusively attributed to the hydroxyl group.

The gelation process is driven by the self-assembly of 12-HSA molecules into a three-dimensional fibrillar network. This network immobilizes the solvent, leading to the formation of a gel. The primary intermolecular force responsible for this self-assembly is hydrogen bonding between the hydroxyl groups of adjacent 12-HSA molecules.[8][10] The carboxylic acid groups also contribute to this network through dimerization.

Table 2: Critical Gelation Concentration (CGC) of 12-HSA in Various Solvents

| Solvent | CGC (wt%) | Reference |

| Mineral Oil | 0.5 - 1.0 | [10] |

| Canola Oil | ~0.3 | [11] |

| m-Xylene | 0.2 | [12] |

The rheological properties of 12-HSA organogels, such as their storage modulus (G') and loss modulus (G''), are highly dependent on the concentration of 12-HSA and the nature of the solvent. The strength of the gel is directly related to the density and connectivity of the fibrillar network, which is in turn governed by the hydrogen bonding interactions.[13]

Chemical Reactivity Mediated by the Hydroxyl Group

The hydroxyl group in 12-HSA is a reactive functional group that can participate in a variety of chemical reactions, making it a versatile chemical intermediate.[4]

Esterification and Polymerization

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form esters. This reaction is fundamental to the synthesis of various 12-HSA derivatives with tailored properties for applications in cosmetics, lubricants, and coatings.[14][15] The mechanism of Fischer esterification, a common method for this transformation, involves the protonation of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group of 12-HSA.

Furthermore, the bifunctional nature of 12-HSA (containing both a carboxylic acid and a hydroxyl group) allows it to undergo self-condensation or polymerization to form polyesters.[6] This property is utilized in the production of polymers with enhanced flexibility and durability.

Visualizing the Role of the Hydroxyl Group

The following diagrams, generated using Graphviz, illustrate key processes and relationships involving the hydroxyl group of 12-HSA.

Caption: Production workflow of 12-HSA from castor oil.

Caption: Role of hydrogen bonding in 12-HSA self-assembly and gelation.

Caption: Mechanism of Fischer esterification involving the 12-HSA hydroxyl group.

Experimental Protocols for Characterization

The unique properties conferred by the hydroxyl group in 12-HSA can be characterized using a suite of analytical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and enthalpy of fusion of 12-HSA.

-

Methodology:

-

Accurately weigh 3-5 mg of 12-HSA into a standard aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample from room temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 100 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).

-